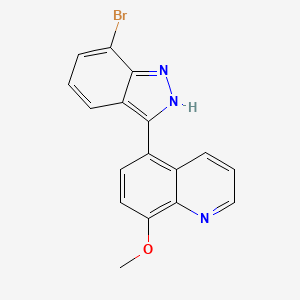

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline

Description

Properties

IUPAC Name |

5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXMKEPIODUUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies for Indazole Intermediates

Synthesis of 8-Methoxyquinoline Scaffold

Functionalization at Position 5

To enable coupling with the indazole subunit, position 5 of the quinoline is activated:

- Halogenation : Chlorination or bromination using PCl₅ or PBr₃ yields 5-halo-8-methoxyquinoline.

- Boronic Acid Formation : Palladium-catalyzed borylation converts 5-bromo-8-methoxyquinoline to its boronic acid derivative for Suzuki coupling.

Coupling Strategies for Indazole-Quinoline Conjugation

Suzuki-Miyaura Cross-Coupling

The most widely reported method involves palladium-catalyzed coupling:

Nucleophilic Aromatic Substitution

An alternative approach from PMC5849576 uses 5-chloromethyl-8-quinolinol hydrochloride:

- Reaction with Indazole : Heating with 7-bromo-1H-indazol-3-amine in acetonitrile/KI/Na₂CO₃ achieves C–N bond formation.

Comparative Coupling Methods Table

| Method | Catalysts/Reagents | Yield | Advantages |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 80% | High regioselectivity |

| SNAr | KI, Na₂CO₃ | 65% | No transition metals |

Industrial-Scale Optimization

Continuous Flow Reactors

Patent WO2020055192A2 highlights the use of flow chemistry to enhance reaction control and scalability:

- Residence Time : 10–15 minutes for bromination steps.

- Purification : In-line chromatography reduces downtime.

Green Chemistry Considerations

- Solvent Recycling : DMF recovery via distillation in bromination steps.

- Catalyst Reuse : Immobilized Pd catalysts in Suzuki reactions lower costs.

Analytical and Characterization Data

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity achieved via recrystallization (DCM/hexane).

Chemical Reactions Analysis

Types of Reactions

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 7-bromo-1H-indazol-5-ol

- 6-(7-bromo-1H-indazol-3-yl)quinoline

- (7-bromo-1H-indazol-3-yl)acetic acid

Uniqueness

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline features a quinoline core substituted with an indazole moiety. The synthesis typically involves multi-step organic reactions, including bromination and various coupling reactions to form the final compound. The synthetic pathway can be optimized for yield and purity using modern techniques such as microwave-assisted synthesis or palladium-catalyzed reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline. The compound exhibits significant inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.15 | Induces apoptosis via Bcl2 family inhibition |

| A549 (Lung Cancer) | 12.4 | Cell cycle arrest and apoptosis |

| PC-3 (Prostate) | 10.2 | Inhibition of survivin expression |

| Hep-G2 (Liver) | 15.0 | Activation of caspases leading to cell death |

The compound's mechanism primarily involves the modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like survivin, which is overexpressed in many cancers .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with essential metabolic pathways .

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline on human chronic myeloid leukemia cells (K562). The compound exhibited an IC50 value of 5.15 µM, indicating potent activity. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and inhibition of Bcl2 family proteins .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values lower than those of standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline?

The compound is typically synthesized via multi-step protocols:

- Indazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to functionalize the indazole scaffold. For example, 5-bromo-1H-indazole derivatives are synthesized using PEG-400/DMF solvent systems with CuI catalysis, yielding triazole-linked intermediates (e.g., 50% yield for 9c in , % for 9a in ).

- Quinoline coupling : Catalytic intramolecular arylation (e.g., Pd-mediated cross-coupling) links the indazole and methoxyquinoline moieties, as seen in analogous quinoline-alcohol derivative syntheses ().

- Key characterization : , , and HRMS are standard for structural validation ( ).

Q. How are intermediates like 7-bromo-8-methoxyquinoline synthesized and purified?

- Bromination/methoxylation : 4-Bromo-8-methoxyquinoline is synthesized via electrophilic substitution, with crystallographic confirmation of regioselectivity ( ).

- Purification : Flash column chromatography (e.g., 70:30 EtOAc/hexanes) and recrystallization are standard. Residual solvents (e.g., DMF) are removed via vacuum drying at 90°C ( ).

Q. What analytical techniques are critical for verifying the compound’s purity and structure?

- Chromatography : TLC (Rf values: 0.22–0.30 in EtOAc/hexanes) monitors reaction progress ( ).

- Spectroscopy : (e.g., δ 3.72 ppm for methoxy groups) and (e.g., δ 55.5 ppm for OCH) confirm substituent integration ( ).

- Mass spectrometry : FAB-HRMS (e.g., m/z 427.0757 [M+H]) ensures molecular weight accuracy ( ).

Advanced Research Questions

Q. How can reaction yields for CuAAC-based indazole functionalization be optimized?

- Catalyst loading : Increasing CuI from 1.0 g to 1.28 g improves azide-alkyne coupling efficiency ( vs. 4).

- Solvent systems : PEG-400/DMF (2:1) enhances solubility of hydrophobic intermediates compared to pure DMF ().

- Reaction time : Extended stirring (12–24 hours) maximizes conversion, as seen in 46–50% yields ( ).

Q. What strategies resolve contradictions in substituent effects on quinoline-indazole coupling?

- Electronic effects : Electron-withdrawing groups (e.g., Br at C7) slow arylation kinetics, requiring higher Pd catalyst loadings (cf. ).

- Steric hindrance : Bulky substituents on the indazole C3 position may necessitate alternative coupling agents (e.g., Buchwald-Hartwig conditions).

Q. How can mechanistic studies elucidate the role of CuI in indazole-triazole formation?

- Kinetic experiments : Monitor reaction progress via in-situ IR or to track alkyne consumption.

- Control reactions : Omit CuI to confirm its necessity for cycloaddition ( ).

- DFT calculations : Model transition states to identify rate-determining steps (e.g., triazole ring closure).

Q. What methods mitigate decomposition of sensitive intermediates like 8-methoxyquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.